Deoxynyboquinone
Overview
Description
Deoxynyboquinone is a natural small molecule discovered from marine actinomycetes. It has garnered significant attention due to its potent antitumor activity and its ability to selectively kill cancer cells by inducing programmed necrosis. This compound is particularly effective in targeting the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .
Mode of Action
DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .
Biochemical Pathways
The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .
Pharmacokinetics
The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .
Result of Action
The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .
Action Environment
The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .
Biochemical Analysis
Biochemical Properties
Deoxynyboquinone interacts with NQO1, an enzyme that is capable of reducing most quinones, forming stable hydroquinones . The interaction between this compound and NQO1 leads to a futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It kills a wide spectrum of cancer cells in an NQO1-dependent manner . The elevated ROS levels caused by this compound result in extensive DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP depletion that stimulate Ca2±dependent programmed necrosis .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with NQO1. This interaction leads to NQO1-dependent futile redox cycling, consuming oxygen and generating extensive ROS . These ROS cause extensive DNA lesions, hyperactivate PARP1, and severely deplete NAD+ and ATP, leading to cell death .
Temporal Effects in Laboratory Settings
Short-term exposure of NQO1+ cells to this compound is sufficient to trigger cell death . Genetically matched NQO1- cells are unaffected
Metabolic Pathways
This compound is involved in the metabolic pathway of NQO1 . NQO1 is an inducible phase II detoxifying 2-electron oxidoreductase capable of reducing most quinones, forming stable hydroquinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxynyboquinone can be synthesized through a modular approach that involves several key steps. The synthesis typically includes three palladium-mediated coupling reactions. The process begins with the preparation of intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of dry solvents, freshly distilled amines, and standard Schlenk techniques under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis developed in research settings can be adapted for larger-scale production. This involves optimizing the reaction conditions and using efficient purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Deoxynyboquinone undergoes several types of chemical reactions, including oxidation, reduction, and alkylation. One notable reaction is its bioreduction to a semiquinone, which is then re-oxidized by molecular oxygen to form superoxide, leading to cell death .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-acetylcysteine, which reacts with the compound to form α, β-unsaturated amides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products: The major products formed from the reactions of this compound include reactive oxygen species (ROS) and other intermediates that contribute to its antitumor activity. These products play a crucial role in inducing oxidative stress and cell death in cancer cells .
Scientific Research Applications
Deoxynyboquinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying redox reactions and oxidative stress. In biology and medicine, this compound is extensively researched for its anticancer properties. It has shown promise in treating various solid tumors, including pancreatic and lung cancers, by selectively targeting NQO1-positive cancer cells .
In addition to its anticancer applications, this compound is also investigated for its anti-inflammatory effects. It triggers alkylation and ubiquitination of Keap1, leading to the activation of the Nrf2 pathway, which plays a role in reducing inflammation .
Comparison with Similar Compounds
- β-lapachone
- Streptonigrin
- Menadione
- Mitomycin C
Properties
IUPAC Name |
1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPAIRTXRKKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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